molecular formula C10H10N2O3 B12971424 Methyl 2-amino-4-cyano-5-methoxybenzoate

Methyl 2-amino-4-cyano-5-methoxybenzoate

Cat. No.: B12971424
M. Wt: 206.20 g/mol
InChI Key: DQEOALHMMXVIMU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyano-5-methoxybenzoate is an organic compound with the molecular formula C10H10N2O3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a cyano group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-cyano-5-methoxybenzoate typically involves the reaction of 2-amino-4-cyano-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

2-amino-4-cyano-5-methoxybenzoic acid+methanolsulfuric acidMethyl 2-amino-4-cyano-5-methoxybenzoate+water\text{2-amino-4-cyano-5-methoxybenzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2-amino-4-cyano-5-methoxybenzoic acid+methanolsulfuric acid​Methyl 2-amino-4-cyano-5-methoxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyano-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-amino-4-cyano-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-cyano-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 2-amino-5-cyano-4-methoxybenzoate

Uniqueness

Methyl 2-amino-4-cyano-5-methoxybenzoate is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-4-cyano-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-7(10(13)15-2)8(12)3-6(9)5-11/h3-4H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEOALHMMXVIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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